N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide
Description
Properties
Molecular Formula |
C8H18N2O2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-[(3-methylpiperidin-4-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-7-5-9-4-3-8(7)6-10-13(2,11)12/h7-10H,3-6H2,1-2H3 |
InChI Key |
WYUWSQDDUXTHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCC1CNS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide typically involves the reaction of 3-methylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Aryl Substituents
Several methanesulfonamide derivatives with aromatic substitutions have been reported:
Key Differences :
- The target compound’s piperidine moiety introduces a basic nitrogen, enabling protonation at physiological pH, unlike aryl-substituted analogs. This may enhance solubility in acidic environments or interactions with cationic binding pockets.
- Piperidine’s aliphatic nature increases lipophilicity (logP), favoring membrane permeability compared to planar aromatic systems .
Anti-Inflammatory Methanesulfonamide Derivatives
N-(4-Arylamidophenyl)methanesulfonamide derivatives demonstrated anti-inflammatory activity in murine models, with some compounds reducing xylene-induced ear edema by >50% . These derivatives utilize an amidophenyl group to modulate activity, likely through cyclooxygenase (COX) or nitric oxide synthase (NOS) inhibition.
Comparison :
Heterocyclic Methanesulfonamides in Catalytic and Therapeutic Contexts
- N-(2-Furylmethyl)methanesulfonamide : Observed in catalytic processes during supercritical water gasification, this furan-containing derivative participates in N-heterocyclic interactions, though at low abundance (<3%) .
- Pyrazole- and Pyrrolopyrimidine-Substituted Analogs: Compounds like N-[3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide () and N-(cyclopropylmethyl)-1-{cis-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}methanesulfonamide () exhibit antiviral or kinase-inhibitory activity due to bicyclic heteroaromatic systems .
Key Insights :
- Piperidine’s conformational flexibility may allow broader target engagement compared to rigid bicyclic systems .
Comparative Data Table
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties/Bioactivity | Structural Features |
|---|---|---|---|---|
| N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide | 3-Methylpiperidine | 206.31 | High lipophilicity, amine basicity | Aliphatic amine, six-membered ring |
| N-(4-Chlorophenyl)methanesulfonamide | 4-Chlorophenyl | ~190.65 (estimated) | Electron-withdrawing substituent | Aromatic, planar |
| N-(4-Arylamidophenyl)methanesulfonamide | 4-Arylamidophenyl | ~280–320 (estimated) | Anti-inflammatory (COX/NOS inhibition) | Amide linkage, extended conjugation |
| N-(2-Furylmethyl)methanesulfonamide | 2-Furylmethyl | ~175.20 (estimated) | Catalytic byproduct in gasification | Five-membered oxygen heterocycle |
| Pyrazole-substituted methanesulfonamide | Trifluoromethyl-pyrazole | ~400–450 (estimated) | Anticancer, kinase inhibition | Electron-deficient heterocycle |
Biological Activity
N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its piperidine ring structure, which is known for its versatility in medicinal chemistry. The methanesulfonamide group contributes to its solubility and interaction with biological targets.
Molecular Formula: C₇H₁₅N₃O₂S
Molecular Weight: 189.28 g/mol
IUPAC Name: this compound
The compound's biological activity may be attributed to its interaction with various biological pathways. Notably, it has been studied for its potential as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a key regulator in cell signaling pathways that influence cell growth, proliferation, and survival .
Key Mechanisms:
- Inhibition of PI3K Activity: PI3K plays a crucial role in cancer cell proliferation and survival. Compounds that inhibit this pathway can potentially suppress tumor growth.
- Antiviral Properties: Preliminary studies suggest that similar compounds exhibit antiviral activity, particularly against coronaviruses, by inhibiting viral replication processes .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through apoptosis induction in cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce late apoptosis in various cancer cells such as A549 (lung cancer) and HCT116 (colon cancer) cells .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against certain bacterial strains. For example, derivatives of methanesulfonamide have been tested against Staphylococcus aureus with varying degrees of effectiveness .
Case Studies and Research Findings
-
Anticancer Studies:
- In vitro studies demonstrated that related compounds could induce apoptosis in A549 cells with significant percentages of late apoptosis observed (up to 82% in some cases) when treated with specific derivatives .
- Induction of cell cycle arrest was also noted, suggesting a dual mechanism of action involving both apoptosis and cell cycle disruption.
- Antiviral Screening:
Data Table: Biological Activities
Q & A
Basic: How can N-[(3-Methylpiperidin-4-yl)methyl]methanesulfonamide be synthesized with optimal purity and yield?
Methodological Answer:
Synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and sulfonamide bond formation. Key steps include:
- Step 1: React 3-methylpiperidine-4-methanol with methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert conditions to form the sulfonamide intermediate.
- Step 2: Purify intermediates via column chromatography or recrystallization (e.g., using ethyl acetate/hexane mixtures) to remove unreacted reagents .
- Critical Parameters:
- Temperature: Maintain 0–5°C during sulfonylation to minimize side reactions.
- Stoichiometry: Use a 1.2:1 molar ratio of methanesulfonyl chloride to the piperidine derivative to ensure complete conversion.
- Workup: Neutralize excess acid with aqueous sodium bicarbonate to prevent degradation .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic methods ensures accurate structural validation:
- NMR Spectroscopy:
- IR Spectroscopy: Detect S=O stretching vibrations at 1150–1350 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the backbone .
Advanced: What computational methods are recommended for predicting the binding affinity of this compound to biological targets?
Methodological Answer:
Molecular docking and dynamics simulations are critical:
- Software: Use AutoDock 4.2 or Schrödinger Suite with the following parameters:
- Validation: Compare docking poses with co-crystallized ligands (e.g., PF-562,271 in FAK studies) to ensure RMSD < 2 Å .
- Limitations: Account for conformational flexibility of the piperidine ring using ensemble docking .
Advanced: How can contradictory data regarding the biological activity of sulfonamide derivatives be resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
Address discrepancies through systematic validation:
- Experimental Replication: Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Control Compounds: Include known sulfonamide inhibitors (e.g., Celecoxib) to benchmark activity .
- Data Analysis:
- Mechanistic Studies: Perform enzymatic assays (e.g., fluorescence polarization) to confirm target engagement .
Advanced: What strategies mitigate side reactions during the functionalization of the piperidine ring in this compound?
Methodological Answer:
Minimize undesired products through:
- Protecting Groups: Temporarily block the sulfonamide nitrogen with Boc or Fmoc groups during piperidine alkylation .
- Solvent Optimization: Use non-polar solvents (e.g., toluene) to reduce nucleophilic interference from the sulfonamide group .
- Catalysis: Employ Pd/C or Raney nickel for selective hydrogenation of intermediates .
- Reaction Monitoring: Track progress via TLC or LC-MS to terminate reactions at >90% conversion .
Advanced: What are the critical considerations for designing derivatives of this compound to enhance pharmacokinetic properties?
Methodological Answer:
Optimize bioavailability and stability through structural modifications:
- Lipophilicity: Introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to improve membrane permeability. LogP values should ideally range between 2–4 .
- Metabolic Stability: Replace labile protons (e.g., β-hydrogens) with deuterium or fluorine to reduce CYP450-mediated oxidation .
- Solubility: Incorporate polar substituents (e.g., hydroxyl or amine groups) while maintaining a balance with lipophilicity .
- In Silico Tools: Use SwissADME or ADMET Predictor to pre-screen derivatives for toxicity and absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
